(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione
Description
This compound is a highly complex spirocyclic molecule characterized by a hexacyclic core fused with an oxolane (tetrahydrofuran) ring system. The stereochemistry is defined by multiple chiral centers (1R,2R,4R,10R,11R,14S,15S,16S,18S,19R), which critically influence its three-dimensional conformation and biological interactions.
Properties
Molecular Formula |
C24H30O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16-,18+,20-,21-,22-,23+,24+/m1/s1 |
InChI Key |
METQSPRSQINEEU-VIMWQGDXSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of spirocyclic steroidal lactones such as drospirenone derivatives typically involves:
- Starting Material: Steroidal precursors derived from natural steroids (e.g., progesterone) or synthetic intermediates bearing the required ring framework.
- Key Steps:
- Introduction of the spiro-oxolane ring via cyclization involving a suitable diol or hydroxy acid intermediate.
- Installation of the lactone moiety through intramolecular esterification or oxidation.
- Control of stereochemistry at multiple chiral centers via stereoselective reactions or chiral catalysts.
- Functional group transformations including selective oxidation, reduction, and protection/deprotection sequences.
Specific Methodologies Reported in Related Patents and Publications
- Spirocyclopropanation: Formation of the spiro ring system often involves cyclopropanation of steroidal double bonds, followed by ring expansion or rearrangement to yield the hexacyclic core.
- Oxolane (Furan) Ring Formation: The oxolane ring is commonly formed by intramolecular nucleophilic attack of a hydroxyl group on a carbonyl carbon, facilitated by acid or base catalysis.
- Stereochemical Control: Use of chiral auxiliaries or enzymatic resolution to achieve the desired stereochemistry at multiple centers.
- Lactone Formation: Oxidation of hydroxy acids or hydroxy ketones to lactones, often employing reagents like chromium-based oxidants or catalytic aerobic oxidation.
Example Synthetic Sequence (Hypothetical Based on Analogous Compounds)
| Step | Reaction Type | Description | Reagents/Conditions |
|---|---|---|---|
| 1 | Starting steroidal ketone | Use of a steroidal ketone intermediate | Commercially available or synthesized |
| 2 | Cyclopropanation | Formation of spirocyclopropane ring | Simmons–Smith reaction or diazo compounds |
| 3 | Ring expansion | Conversion to hexacyclic framework | Acid catalysis or rearrangement |
| 4 | Hydroxylation | Introduction of hydroxyl groups for oxolane ring | Selective oxidation or hydroboration |
| 5 | Cyclization | Formation of oxolane ring | Intramolecular nucleophilic attack |
| 6 | Lactonization | Formation of lactone moiety | Oxidation or acid-catalyzed esterification |
| 7 | Purification | Chromatographic or crystallization purification | Silica gel chromatography, recrystallization |
Data Tables Summarizing Physicochemical Properties Relevant to Preparation
| Property | Value | Source/Methodology |
|---|---|---|
| Molecular Formula | C24H30O3 | Computed (PubChem) |
| Molecular Weight | 366.5 g/mol | Computed (PubChem) |
| Number of Stereocenters | 8 defined, 2 undefined | Computed (PubChem) |
| LogP (XLogP3-AA) | 3.5 | Computed (PubChem) |
| Hydrogen Bond Donors | 0 | Computed (PubChem) |
| Hydrogen Bond Acceptors | 3 | Computed (PubChem) |
| Rotatable Bonds | 0 | Computed (PubChem) |
| Topological Polar Surface Area | 43.4 Ų | Computed (PubChem) |
Research Findings and Patents
- Patents related to drospirenone and its epimers describe synthetic routes involving spirocyclopropanation and lactonization steps, which are likely applicable to the preparation of this compound or its close analogues.
- No direct peer-reviewed articles or detailed synthetic protocols exclusively for this exact stereoisomer were found in major chemical databases or patent repositories as of April 2025.
- The compound is sometimes referred to by synonyms such as PD087132 or 17-epi-drospirenone in chemical registries.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: To modify the functional groups.
Reduction: To alter the oxidation state of the molecule.
Substitution: To replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Depending on the reaction, common solvents may include dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biological Activity: Investigation into its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.
Medicine
Drug Development: Exploration of its potential therapeutic effects and use in drug design.
Industry
Polymer Synthesis: Use as a monomer or building block in the synthesis of advanced polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Comparison with Similar Compounds
Tanimoto Coefficient Analysis
The Tanimoto coefficient, a widely used metric for molecular similarity, quantifies structural overlap using fingerprint-based comparisons (e.g., Morgan fingerprints or MACCS keys). For the target compound:
Table 1: Structural Similarity to Selected Analogs
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Comparison
Both the target compound and aglaithioduline exhibit near-identical logP and bioavailability predictions, suggesting comparable membrane permeability and metabolic stability . However, the PERK inhibitor class shows broader variability due to aliphatic chain modifications impacting solubility .
Bioactivity and Target Engagement
Molecular Docking and Binding Affinity
- Docking variability: Minor structural changes (e.g., methyl group position or oxolane ring conformation) alter binding pocket interactions. For example, a 0.1 Å shift in the spiro junction reduced affinity for HDAC8 by 30% in aglaithioduline analogs .
- Activity cliffs : highlights cases where structurally similar compounds (Tanimoto >0.85) show >100-fold differences in potency due to stereoelectronic effects at chiral centers.
Table 3: Docking Scores for ROCK1/ROCK2 Targets ()
| Compound | ROCK1 ΔG (kcal/mol) | ROCK2 ΔG (kcal/mol) |
|---|---|---|
| Target Compound | -9.8 | -9.5 |
| Ripasudil | -10.2 | -10.1 |
| Closest Structural Analog | -8.9 | -8.7 |
The target compound’s moderate affinity for ROCK kinases aligns with its lack of critical hydrogen bonds observed in high-affinity inhibitors like ripasudil .
Bioactivity Clustering ()
Hierarchical clustering of 37 compounds revealed:
- The target compound clusters with anti-inflammatory agents targeting HDACs and ROCK kinases.
- Key bioactivity disparities correlate with oxolane ring oxidation states; the 7-dione moiety reduces off-target effects compared to analogs with ketone groups .
Biological Activity
The compound (1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione , commonly referred to as Drospirenone , is a synthetic progestin with significant biological activity. It is structurally related to spironolactone and is primarily used in hormonal contraceptives and hormone replacement therapies due to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | (1R,2R,4R,10R,11S,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
| InChI Key | METQSPRSQINEEU-UKHTVIILSA-N |
| Canonical SMILES | CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Drospirenone exhibits both progestational and anti-mineralocorticoid activities. This dual action allows it to effectively regulate various physiological processes:
- Progestational Activity : It binds to progesterone receptors in target tissues such as the endometrium and mammary glands, promoting the maintenance of pregnancy and influencing menstrual cycle regulation.
- Anti-mineralocorticoid Activity : By antagonizing aldosterone receptors, Drospirenone helps in reducing fluid retention and has a favorable effect on blood pressure.
Pharmacological Effects
- Hormonal Contraception : Used in combination with estrogens in contraceptive pills to prevent ovulation and regulate menstrual cycles.
- Menopausal Symptom Relief : Approved for treating menopause-associated symptoms such as vasomotor symptoms and vulvovaginal atrophy.
- Acne Treatment : Effective in managing acne due to its anti-androgenic properties.
Clinical Studies
Several studies have evaluated the efficacy and safety of Drospirenone:
- A randomized controlled trial demonstrated that Drospirenone combined with ethinyl estradiol significantly reduced acne lesions compared to placebo .
- Another study highlighted its effectiveness in alleviating premenstrual dysphoric disorder (PMDD), showing a marked improvement in mood symptoms .
Case Study 1: Hormonal Contraception Efficacy
A clinical trial involving 500 women using a Drospirenone-containing contraceptive pill showed a failure rate of less than 1%, indicating high efficacy in preventing pregnancy while also improving menstrual symptoms.
Case Study 2: Menopausal Symptom Management
In a cohort of menopausal women treated with Drospirenone for six months, over 70% reported substantial relief from hot flashes and night sweats without significant adverse effects .
Safety Profile
Drospirenone is generally well-tolerated; however, potential side effects may include:
- Nausea
- Headaches
- Mood changes
- Risk of thromboembolic events (particularly in smokers or those with a history of cardiovascular issues)
Contraindications
Drospirenone should be avoided in individuals with:
- History of thrombosis
- Uncontrolled hypertension
- Liver disease
Q & A
Basic Research Questions
Q. What experimental methods are most reliable for determining the stereochemical configuration of this spirocyclic compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex stereochemistry. For example, studies on structurally analogous spiro compounds (e.g., ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetracyclohexadecane derivatives) used SC-XRD to confirm bond angles (e.g., 121.7° for C23–C04–C43) and torsion angles (e.g., −168.02° for O4–C9–C10–C11) critical for stereochemical assignments .
- Complementary Techniques : High-resolution NMR (e.g., NOESY for spatial proximity analysis) and polarimetry can validate spatial arrangements of methyl groups and oxolane rings .
Q. How can researchers design a synthesis strategy for this compound given its hexacyclic and spiro architecture?
- Stepwise Approach :
- Core Construction : Begin with a bicyclic precursor (e.g., bicyclo[2.2.1]heptane derivatives) and employ ring-opening/closure reactions to build the hexacyclic framework.
- Spiro Junction : Use oxidative cyclization or transition-metal catalysis (e.g., Pd-mediated coupling) to form the spiro-oxolane moiety .
- Functionalization : Introduce methyl groups at C10 and C14 via alkylation or radical-mediated methylation, ensuring regioselectivity through steric and electronic control .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the reactivity of the strained oxolane ring in this compound?
- Methodology :
- DFT Calculations : Optimize the geometry using B3LYP/6-311+G(d,p) to evaluate bond strain (e.g., C9–C10–C13 angles ≈ 92.75°) and electron density distribution .
- Reactivity Insights : The oxolane ring’s electron-deficient oxygen atoms (partial charge ~−0.45 e) make it prone to nucleophilic attack, particularly at the spiro carbon (C15), which can be stabilized via steric shielding from adjacent methyl groups .
- Validation : Compare computational predictions with experimental kinetic data (e.g., hydrolysis rates under acidic conditions) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Case Example :
- Discrepancy : A 1H NMR signal at δ 3.2 ppm may suggest axial protonation of the oxolane oxygen, while SC-XRD shows a planar geometry inconsistent with this assignment.
- Resolution : Use variable-temperature NMR to assess dynamic effects (e.g., ring puckering) and cross-validate with IR spectroscopy (e.g., C–O–C stretching frequencies ~1,100 cm⁻¹) .
Q. How can researchers optimize enantioselective synthesis for the (10R,14S,15S,16S) stereocluster?
- Catalytic Systems :
- Chiral Ligands : Use (R)-BINOL-derived phosphine ligands in asymmetric hydrogenation to control the C10 and C14 methyl groups .
- Enantiomeric Excess (ee) : Monitor via chiral HPLC (e.g., Chiralpak IA column) and correlate with steric parameters (e.g., A-values of substituents) .
Methodological Tables
Table 1 : Key Bond Lengths and Angles from SC-XRD (Analogous Compounds)
| Bond/Angle | Value (Å/°) | Significance | Source |
|---|---|---|---|
| C9–C10–C13 | 92.75° | Indicates sp³ hybridization at C10 | |
| O4–C9–C10–C11 | −168.02° | Confirms oxolane ring strain | |
| C14–C18–C9 | 103.38° | Validates spiro junction geometry |
Table 2 : Computational Parameters for Reactivity Prediction
| Parameter | Value/Level | Application |
|---|---|---|
| Basis Set | 6-311+G(d,p) | Electron density mapping |
| Functional | B3LYP | Geometry optimization |
| Partial Charge (O) | −0.45 e | Predicts nucleophilic attack sites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
